Vegfr-2-IN-35
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Overview
Description
Vegfr-2-IN-35 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can potentially be used in cancer therapy to prevent the growth of blood vessels that supply nutrients to tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-35 involves multiple steps, including the preparation of intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-35 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
Vegfr-2-IN-35 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Investigated for its role in regulating endothelial cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumor angiogenesis.
Industry: Utilized in the development of anti-angiogenic drugs and as a reference compound in drug screening assays
Mechanism of Action
Vegfr-2-IN-35 exerts its effects by binding to the VEGFR-2 receptor, preventing its activation by vascular endothelial growth factors (VEGFs). This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways include the phospholipase C gamma-protein kinase C (PLCγ-PKC), Src-homology 2 domain-containing transforming protein (SHB)-focal adhesion kinase (FAK)-paxillin, and phosphoinositide 3-kinase (PI3K)-Akt pathways .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Sorafenib: Another multi-targeted inhibitor with activity against VEGFR-2.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.
Uniqueness of Vegfr-2-IN-35
This compound is unique in its specific targeting of VEGFR-2, which may result in fewer off-target effects compared to multi-targeted inhibitors like sunitinib and sorafenib. Additionally, its molecular structure allows for potent inhibition of VEGFR-2 with potentially improved pharmacokinetic properties .
Properties
Molecular Formula |
C25H19N3O3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-benzamido-N-[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H19N3O3/c29-23-15-20-9-5-4-8-19(20)14-21(23)16-26-28-25(31)18-10-12-22(13-11-18)27-24(30)17-6-2-1-3-7-17/h1-16,29H,(H,27,30)(H,28,31)/b26-16+ |
InChI Key |
YATPIUBYVUVDJI-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC4=CC=CC=C4C=C3O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
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